2-Bromothieno[3,2-b]pyridin-7-ol
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Overview
Description
2-Bromothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the thienopyridine family It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring
Preparation Methods
The synthesis of 2-Bromothieno[3,2-b]pyridin-7-ol typically involves the bromination of thieno[3,2-b]pyridin-7-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
2-Bromothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Bromothieno[3,2-b]pyridin-7-ol can be compared with other similar compounds such as:
Thieno[3,2-b]pyridin-7-ol: The parent compound without the bromine substitution.
2-Chlorothieno[3,2-b]pyridin-7-ol: A similar compound with a chlorine atom instead of bromine.
2-Iodothieno[3,2-b]pyridin-7-ol: A similar compound with an iodine atom instead of bromine.
Properties
Molecular Formula |
C7H4BrNOS |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-7(11-6)5(10)1-2-9-4/h1-3H,(H,9,10) |
InChI Key |
CQSBOSJLRLTQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)SC(=C2)Br |
Origin of Product |
United States |
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